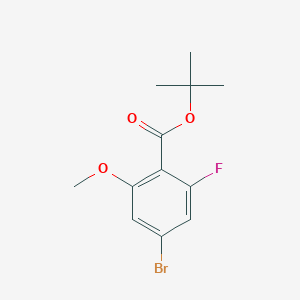![molecular formula C24H16BrN B13982739 9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole](/img/structure/B13982739.png)
9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-([1,1’-Biphenyl]-3-yl)-4-bromo-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The compound features a carbazole core substituted with a biphenyl group at the 9-position and a bromine atom at the 4-position, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1’-Biphenyl]-3-yl)-4-bromo-9H-carbazole typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction between a bromobenzene derivative and a phenylboronic acid in the presence of a palladium catalyst.
Bromination of Carbazole: The carbazole core is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Coupling Reaction: The final step involves coupling the brominated carbazole with the biphenyl intermediate using a palladium-catalyzed cross-coupling reaction to yield the target compound.
Industrial Production Methods: Industrial production of 9-([1,1’-Biphenyl]-3-yl)-4-bromo-9H-carbazole follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The bromine atom at the 4-position can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, leading to a wide range of substituted carbazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced carbazole derivatives.
Substitution Products: Substituted carbazole derivatives with various functional groups.
科学研究应用
9-([1,1’-Biphenyl]-3-yl)-4-bromo-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.
Pharmaceuticals: Investigated for its potential as an anticancer agent and in the development of other therapeutic drugs.
Material Science: Employed in the design of novel materials with specific optical and electronic properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 9-([1,1’-Biphenyl]-3-yl)-4-bromo-9H-carbazole depends on its application:
In Organic Electronics: The compound acts as an electron-transporting material, facilitating the movement of electrons through the device, which is crucial for the efficiency of OLEDs and photovoltaic cells.
In Pharmaceuticals: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
相似化合物的比较
9-Phenylcarbazole: Similar structure but lacks the biphenyl group, resulting in different electronic properties.
4-Bromo-9H-carbazole: Lacks the biphenyl group, leading to different reactivity and applications.
9-(4-Biphenyl)-9H-carbazole: Similar but with the biphenyl group at a different position, affecting its chemical behavior.
Uniqueness: 9-([1,1’-Biphenyl]-3-yl)-4-bromo-9H-carbazole is unique due to the specific positioning of the biphenyl group and the bromine atom, which imparts distinct electronic and steric properties. These features make it particularly valuable in applications requiring precise control over electronic properties and reactivity.
属性
分子式 |
C24H16BrN |
|---|---|
分子量 |
398.3 g/mol |
IUPAC 名称 |
4-bromo-9-(3-phenylphenyl)carbazole |
InChI |
InChI=1S/C24H16BrN/c25-21-13-7-15-23-24(21)20-12-4-5-14-22(20)26(23)19-11-6-10-18(16-19)17-8-2-1-3-9-17/h1-16H |
InChI 键 |
MNRNCZAMESAPCW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C5=CC=CC=C53)C(=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


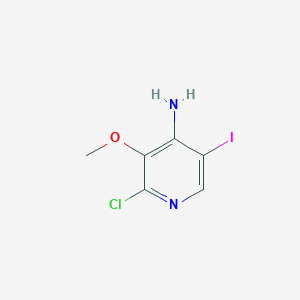

![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)

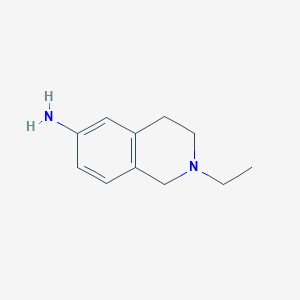
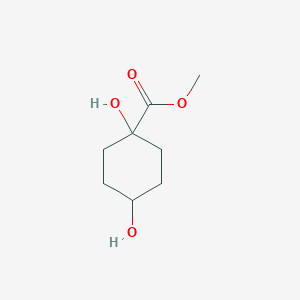


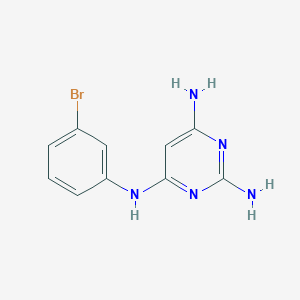

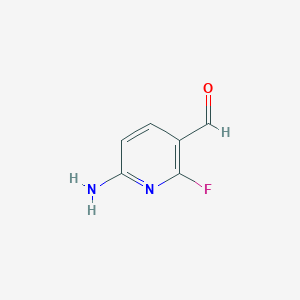

![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)
